(2R,3S)-2-amino-3-methylpentanedioic acid
Description
Properties
IUPAC Name |
(2R,3S)-2-amino-3-methylpentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNAFIJPFGZRI-WVZVXSGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63088-04-0 | |
| Record name | 63088-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereoselective Synthetic Methodologies and Chemical Derivatization of 2r,3s 2 Amino 3 Methylpentanedioic Acid
Asymmetric Synthesis Approaches to Enantiopure (2R,3S)-2-amino-3-methylpentanedioic acid
The generation of the specific (2R,3S) stereochemistry requires precise control over the formation of two contiguous stereocenters. Chemists have devised several elegant approaches to achieve this, ranging from biocatalytic methods to the use of chiral auxiliaries and asymmetric catalysis.
Chemoenzymatic Synthetic Routes and Biocatalytic Strategies
Chemoenzymatic methods, which marry the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful avenue for producing enantiomerically pure amino acids. While direct enzymatic synthesis of this compound is not extensively documented, related strategies for β-methylated amino acids provide a clear blueprint.
One prominent biocatalytic approach involves the use of methyltransferases. An enzyme cascade can be designed where a transaminase converts an α-keto acid precursor, which is then methylated at the β-position by a methyltransferase in a stereoselective manner researchgate.net. The regeneration of the requisite S-adenosylmethionine (SAM) cofactor is often a crucial consideration in these cascades researchgate.net.
Another strategy involves the resolution of racemic mixtures. Aminopeptidases and amidases have been successfully employed in the kinetic resolution of α-alkyl-substituted amino acid amides iupac.org. For instance, an L-amidase from Mycobacterium neoaurum can selectively hydrolyze the L-amide from a racemic mixture, allowing for the separation of the two enantiomers iupac.org. While this method provides access to enantiopure material, its efficiency is inherently limited to a 50% yield for the desired isomer.
A versatile chemoenzymatic route to enantiomerically pure β-branched α-amino acids has been developed, showcasing the potential of combining chemical and biological transformations acs.org. This highlights a growing trend in leveraging biocatalysis for complex stereoselective synthesis nih.gov.
Table 1: Examples of Chemoenzymatic Strategies for β-Methylated Amino Acid Synthesis
| Strategy | Enzyme(s) | Key Transformation | Reference |
| Enzyme Cascade | Transaminase, Methyltransferase | Stereoselective β-methylation of an α-keto acid precursor | researchgate.net |
| Kinetic Resolution | Aminopeptidase, Amidase | Stereoselective hydrolysis of an amino acid amide | iupac.org |
| Combined Approach | Various | Chemoenzymatic synthesis of β-branched α-amino acids | acs.org |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical yet highly effective strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered.
A particularly successful approach for the synthesis of α-amino acids involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. This method allows for the diastereoselective alkylation of the glycine enolate equivalent. The chiral ligand, often derived from a readily available chiral pool starting material, creates a chiral environment around the nickel center, leading to a facial bias in the approach of the electrophile. This strategy has been applied to the synthesis of a wide array of "Tailor-Made Amino Acids™" researchgate.netiupac.org.
Another powerful chiral auxiliary is Garner's aldehyde, which is derived from D-serine. A highly efficient, six-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates has been reported starting from Fmoc-protected Garner's aldehyde. A key step in this synthesis is the highly diastereoselective 1,4-addition of a lithium dialkylcuprate to the corresponding Fmoc Garner's enoate. This reaction proceeds with high yield and diastereoselectivity, establishing the desired (2S,3R) stereochemistry.
| Chiral Auxiliary System | Key Reaction | Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.) | Reference |
| Ni(II) complex of glycine Schiff base | Asymmetric alkylation | >99/1 de | researchgate.net |
| Fmoc-Garner's enoate | 1,4-addition of lithium dialkylcuprates | >20:1 dr | researchgate.net |
Asymmetric Catalysis for Carbon-Carbon Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate large quantities of the desired product. In the context of this compound, the key challenge is the stereocontrolled formation of the C2-C3 and C3-C4 carbon-carbon bonds.
Catalytic asymmetric conjugate addition reactions are a powerful tool for this purpose. For instance, the addition of a methyl group to a suitable α,β-unsaturated precursor can establish the stereocenter at C3. Chiral catalysts, often based on transition metals complexed with chiral ligands, can control the facial selectivity of this addition.
Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a potent strategy for asymmetric C-C bond formation. For example, chiral amines can catalyze asymmetric aldol (B89426) or Michael reactions, which can be used to construct the carbon skeleton of the target amino acid with high enantioselectivity acs.org. Chiral aldehyde catalysts, including those derived from BINOL and pyridoxal, have been developed for the asymmetric α-functionalization of unprotected amino esters nih.govbeilstein-journals.org. These catalysts operate through the formation of chiral enamine or 2-aza-allylic anion intermediates, which then react with electrophiles in a stereocontrolled manner beilstein-journals.org.
Photochemical Approaches to Stereocontrol in Amino Acid Synthesis
Photochemical methods offer unique activation pathways for chemical reactions and are increasingly being explored for stereoselective synthesis. While specific photochemical syntheses of this compound are not widely reported, the general principles have been established for the synthesis of other non-canonical amino acids.
Photoredox catalysis, in particular, has shown great promise. In a typical scenario, a photocatalyst absorbs light and initiates a single-electron transfer process, generating radical intermediates that can participate in C-C bond-forming reactions. The stereoselectivity can be controlled by using a chiral catalyst or a chiral substrate. While a powerful technique, achieving high levels of stereocontrol in photochemical radical reactions remains a significant challenge.
Total Synthesis Strategies for Stereoisomers of Methylpentanedioic Acids
The development of a total synthesis for all possible stereoisomers of a molecule is a testament to the power of modern synthetic chemistry and is crucial for probing the structure-activity relationship. For 3-methylpentanedioic acid derivatives, synthetic strategies often rely on starting materials from the chiral pool, such as serine or pyroglutamic acid youtube.com.
For example, the synthesis of nonracemic hydroxyglutamic acids, which are structurally related to 3-methylglutamic acid, often employs serine as a chiral starting material. The existing stereocenter at C2 is used to induce the desired stereochemistry at other positions through diastereoselective reactions youtube.com. Another common strategy involves the use of pyroglutamic acid, a cyclic derivative of glutamic acid, which can be stereoselectively functionalized and then ring-opened to afford the desired acyclic amino acid.
The synthesis of 3-isobutylglutaric acid, an analogue of 3-methylpentanedioic acid, has been achieved through a one-pot process involving the condensation of isovaleraldehyde (B47997) with ethyl cyanoacetate, followed by a Michael addition and subsequent hydrolysis nih.gov. While this reported synthesis is for a racemic product, it could potentially be adapted for a stereoselective synthesis by employing a chiral catalyst or auxiliary.
A review of the syntheses of nonracemic hydroxyglutamic acids reveals a variety of strategies that could be conceptually applied to the synthesis of the stereoisomers of 3-methylglutamic acid, including methods starting from malic acid and employing stereoselective reductions youtube.com.
Site-Specific Chemical Derivatization for Functionalization and Labeling
The ability to selectively modify a molecule at a specific site is essential for its use as a biological probe or for the development of targeted therapeutics. For this compound, derivatization can be targeted at the amino group, the two carboxylic acid groups, or even the methyl group, although the latter is significantly less reactive.
The amino and carboxyl groups are the most common sites for modification. The amino group can be acylated or alkylated, while the carboxylic acid groups can be converted to esters or amides. The differential reactivity of the α- and γ-carboxylic acids can potentially be exploited for selective functionalization.
For labeling purposes, a variety of techniques can be employed. One common method is isotopic labeling, where atoms such as carbon-13, nitrogen-15, or deuterium (B1214612) are incorporated into the molecule. This can be achieved by using labeled starting materials in the synthesis. For example, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics that relies on metabolic incorporation of labeled amino acids nih.gov.
Fluorescent labeling can be achieved by attaching a fluorophore to the amino acid. This is often done by reacting the amino group with a fluorescent dye that contains a reactive group such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.
Strategies for Incorporating Isotopic Labels (e.g., ¹³C, ¹⁵N)
The introduction of stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) into this compound is essential for a variety of analytical applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study its metabolism and interactions with biological targets. rsc.org Several synthetic strategies have been developed for the stereoselective isotopic labeling of glutamic acid and its analogs.
A key approach for stereospecific labeling involves asymmetric synthesis. For instance, a synthetic route for (2S,3R)- and (2S,3S)-[2-¹³C;3-²H] glutamic acids has been developed with high enantioselectivity. researchgate.net The pivotal reactions in this synthesis are the asymmetric reduction of a 2,3-didehydroornithine derivative using a chiral catalyst, (S,S)-Et-DuPHOS-Rh, followed by oxidation at the δ-position. researchgate.net This methodology allows for the precise placement of isotopes at specific chiral centers.
Another strategy focuses on the introduction of labeled methyl groups. Versatile and high-yielding synthetic routes to ¹³C methyl-labeled amino acids have been reported, based on palladium-catalyzed C(sp³)–H functionalization. rsc.orgnih.gov This method could be adapted to introduce a ¹³C-labeled methyl group at the C3 position of the pentanedioic acid backbone. The process often starts from a protected amino acid scaffold where a C-H bond is activated and then coupled with a labeled methyl source. nih.gov
Biocatalytic methods also offer a powerful tool for stereoselective deuteration. An α-oxo-amine synthase has been shown to produce a range of α-²H amino acids and their esters site- and stereoselectively, using D₂O as the deuterium source. nih.gov This chemoenzymatic approach is advantageous for its operational simplicity and high stereocontrol. nih.gov The biosynthesis of (2S,3R)-3-methylglutamate has been shown to proceed via the methylation of alpha-ketoglutarate, followed by transamination, a pathway that could be exploited for in vivo or in vitro enzymatic synthesis with labeled precursors. nih.gov
| Labeling Strategy | Key Reactions | Isotope(s) | Reference(s) |
| Asymmetric Synthesis | Asymmetric reduction, oxidation | ¹³C, ²H | researchgate.net |
| C-H Functionalization | Palladium-catalyzed methylation | ¹³C | rsc.orgnih.gov |
| Biocatalysis | Enzymatic deuteration | ²H | nih.gov |
| Biosynthesis | Enzymatic methylation and transamination | ¹³C, ¹⁵N | nih.gov |
Synthesis of Photoaffinity Probes and Fluorophores
To investigate the interactions of this compound with its biological targets, such as glutamate (B1630785) receptors, photoaffinity probes and fluorescently labeled derivatives are invaluable tools. These probes allow for the covalent labeling and visualization of binding partners.
Photoaffinity labeling is a powerful technique to identify and characterize receptor binding sites. The synthesis of photoaffinity ligands often involves the incorporation of a photolabile group, such as an azido (B1232118) group, into the structure of the parent compound. For glutamate receptor ligands, analogs of 2-amino-5-phosphonopentanoic acid have been derivatized to create photoaffinity probes for the NMDA receptor's glutamate recognition site. nih.gov A typical strategy involves synthesizing a derivative with a reactive functional group, such as an amine or carboxylate, which can then be coupled to a molecule containing a photoreactive moiety like a benzophenone (B1666685) or an azidosalicylamide. nih.gov This approach could be adapted for this compound by modifying one of its carboxylic acid groups or by introducing a linker to attach the photolabile group.
The synthesis of fluorescent derivatives, or fluorophores, involves covalently attaching a fluorescent molecule to the amino acid. The choice of fluorophore depends on the specific application, considering factors like excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores used for labeling biological molecules include coumarin, rhodamine, and fluorescein. The attachment can be achieved by reacting a functional group on the amino acid (e.g., the α-amino group or one of the carboxyl groups) with a reactive derivative of the fluorophore. For example, the amino group can be reacted with an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of the fluorophore.
| Probe Type | Key Functional Group | Example Application | Reference(s) |
| Photoaffinity Probe | Azide, Benzophenone | NMDA Receptor Labeling | nih.gov |
| Fluorescent Probe | Coumarin, Rhodamine, Fluorescein | Receptor Visualization | medchemexpress.com |
Preparation of Solid-Phase Synthesis Building Blocks
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptides. kennesaw.edu To incorporate an unnatural amino acid like this compound into a peptide sequence using SPPS, it must first be converted into a suitable building block. researchgate.net This typically involves the protection of the α-amino group and any reactive side-chain functionalities. peptide.com
The most common strategy for SPPS is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. altabioscience.comnih.gov Therefore, the preparation of an Fmoc-protected derivative of this compound is a primary goal. An enantioselective synthesis of (2S,3R)-3-methylglutamate protected for Fmoc SPPS has been reported. researchgate.net This synthesis involves a multi-step process that ensures the correct stereochemistry and installs the Fmoc group on the α-amino group. researchgate.net
The two carboxylic acid groups of this compound also require protection. One of the carboxyl groups will be used to link to the solid support or the growing peptide chain, while the other (the side-chain carboxyl) must be protected with a group that is stable throughout the synthesis and can be removed during the final cleavage from the resin. peptide.com Common protecting groups for the side-chain carboxyl group in Fmoc-SPPS include tert-butyl (tBu) esters, which are cleaved by trifluoroacetic acid (TFA) at the end of the synthesis. sigmaaldrich.com
An orthogonally protected glutamic acid analog has been synthesized for use in on-resin peptide cyclization. nih.gov This involved protecting the α-amino group with Fmoc, the α-carboxyl group as an allyl ester (OAllyl), and introducing a functional group on the side chain. nih.gov Similar strategies can be applied to this compound to create versatile building blocks for complex peptide synthesis.
| Protection Strategy | α-Amino Protecting Group | Side-Chain Protecting Group(s) | Application | Reference(s) |
| Fmoc/tBu Chemistry | Fmoc | tert-butyl (tBu) ester | Linear SPPS | altabioscience.comnih.govresearchgate.netsigmaaldrich.com |
| Orthogonal Protection | Fmoc | Allyl ester (OAllyl) | On-resin cyclization | nih.gov |
Computational and Theoretical Investigations of 2r,3s 2 Amino 3 Methylpentanedioic Acid
Molecular Dynamics Simulations of Conformational Landscapes
Molecular dynamics (MD) simulations have been instrumental in exploring the vast conformational space of (2R,3S)-2-amino-3-methylpentanedioic acid. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and preferred shapes in different environments.
Solvation Effects on Molecular Conformation
The conformation of this compound in aqueous solution is significantly influenced by its interactions with water molecules. MD simulations in explicit solvent models are employed to understand how hydration affects the molecule's structure. The polar amino and carboxylic acid groups form hydrogen bonds with water, while the nonpolar methyl group influences local water structuring. The interplay of these interactions governs the equilibrium between different conformational states.
Table 1: Representative Dihedral Angle Populations of a Glutamic Acid Analog in Aqueous Solution (Hypothetical Data)
| Dihedral Angle | Conformation | Population (%) |
| χ1 (N-Cα-Cβ-Cγ) | g+ | 45 |
| a | 30 | |
| g- | 25 | |
| χ2 (Cα-Cβ-Cγ-Cδ) | g+ | 40 |
| a | 35 | |
| g- | 25 |
Conformational Dynamics in Protein Binding Pockets (Model Systems)
To understand how this compound interacts with its biological targets, such as glutamate (B1630785) receptors, MD simulations are performed with the ligand placed within a model of the receptor's binding pocket. These simulations reveal the dynamic nature of the ligand-protein interactions and how the protein environment influences the ligand's conformation.
In the constrained environment of a binding pocket, the conformational freedom of the molecule is significantly reduced. Specific interactions with amino acid residues, such as hydrogen bonds and electrostatic interactions with the carboxylate and amino groups, and van der Waals interactions with the methyl group, stabilize particular conformations. The dynamics of these interactions are crucial for the binding affinity and selectivity of the ligand. For instance, simulations can track the stability of key hydrogen bonds and the fluctuations of the ligand within the binding site, providing insights into the binding mode.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure and reactivity of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about its molecular orbitals, charge distribution, and energetic properties.
Elucidation of Reaction Mechanisms in Model Systems
DFT calculations are powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its acid-base chemistry, such as protonation and deprotonation events, which are fundamental to its behavior in biological systems. By calculating the energies of reactants, products, and transition states, reaction barriers can be determined, providing insights into the kinetics of various processes. While specific mechanistic studies on this compound are scarce, DFT has been widely used to study analogous reactions in similar biomolecules.
Table 2: Calculated Electronic Properties of a Glutamic Acid Analog (Hypothetical Data)
| Property | Value |
| HOMO Energy (eV) | -10.2 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 9.4 |
| Dipole Moment (Debye) | 2.5 |
Prediction of Spectroscopic Signatures (Theoretical, not for identification)
Quantum chemical methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding. For example, calculating the theoretical NMR chemical shifts for different conformations of this compound can help to assign experimental signals and to quantify the populations of different conformers in solution. Similarly, theoretical vibrational spectra can assist in the assignment of experimental infrared and Raman bands to specific molecular motions.
In Silico Docking and Binding Free Energy Calculations
Computational docking and binding free energy calculations are essential tools for predicting how this compound interacts with its protein targets and for estimating the strength of this interaction.
Molecular docking algorithms predict the preferred orientation of the ligand when bound to a receptor, forming a stable complex. These methods are widely used in drug discovery to screen virtual libraries of compounds and to propose binding poses. For this compound, docking studies would typically be performed against the ligand-binding domains of various glutamate receptor subtypes to predict its binding mode and to understand the structural basis of its selectivity.
Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. These calculations provide a quantitative measure of the binding affinity. For instance, the MM/PBSA method combines the molecular mechanics energies from MD simulations with a continuum solvation model to estimate the free energy of binding. Such calculations can help to rationalize the observed potencies of different stereoisomers and to guide the design of new, more potent analogs.
Table 3: Example of Binding Free Energy Decomposition from an MM/PBSA Calculation (Hypothetical Data for a Ligand-Receptor Complex)
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -120.5 |
| Polar Solvation Energy | 130.8 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG) | -40.0 |
Ligand-Protein Interaction Modeling with Canonical Receptors (Non-human, general mechanisms)
While broad-spectrum ligand-protein interaction modeling studies for this compound with a wide array of non-human canonical receptors are not extensively documented in publicly available research, significant insights can be drawn from its role in the biosynthesis of nonribosomal lipopeptides. The enzymes in these pathways serve as highly specific "receptors" for this particular stereoisomer.
A key example is the calcium-dependent antibiotics (CDA) peptide synthetase from Streptomyces coelicolor. This multi-domain enzyme complex specifically recognizes and incorporates (2S,3R)-3-methylglutamate into the growing peptide chain. This specificity indicates a highly evolved binding pocket within the adenylation (A) domain of the tenth module of the CDA synthetase.
Computational modeling of this interaction, based on homologous enzyme structures, would likely reveal a network of hydrogen bonds and steric constraints that accommodate the (2R,3S) configuration while excluding other stereoisomers. The carboxyl groups of the glutamic acid backbone and the amino group are expected to form key hydrogen bonds with active site residues, while a precisely shaped hydrophobic pocket accommodates the 3-methyl group. The specific geometry enforced by the (2R,3S) stereochemistry is critical for the proper orientation of the molecule for the subsequent peptide bond formation.
A hypothetical interaction model is presented in the table below, outlining the probable molecular interactions within the A-domain of the CDA peptide synthetase.
| Interaction Type | Functional Group of this compound | Potential Interacting Residues in Enzyme Active Site | Nature of Interaction |
| Hydrogen Bonding | α-carboxyl group | Arginine, Lysine (B10760008), Serine | Ionic and hydrogen bonds |
| Hydrogen Bonding | γ-carboxyl group | Serine, Threonine, Asparagine | Hydrogen bonds |
| Hydrogen Bonding | α-amino group | Aspartate, Glutamate | Ionic and hydrogen bonds |
| Steric/van der Waals | 3-methyl group | Leucine, Valine, Isoleucine | Hydrophobic interactions |
Prediction of Substrate Specificity for Enzyme Active Sites
The prediction of substrate specificity for enzymes that interact with this compound is well-illustrated by the enzymes responsible for its biosynthesis. The pathway involves a two-step enzymatic conversion from α-ketoglutarate. nih.gov
The first step is catalyzed by a methyltransferase, GlmT, which stereospecifically methylates α-ketoglutarate to produce (3R)-3-methyl-2-oxoglutarate. nih.gov This high degree of stereospecificity implies that the active site of GlmT can distinguish between the two prochiral faces of the substrate. Computational models would predict an active site architecture that binds α-ketoglutarate in a rigid orientation, exposing only one face to the S-adenosyl methionine (SAM) methyl donor.
The second step involves the transamination of (3R)-3-methyl-2-oxoglutarate to (2S,3R)-3-methylglutamate, a reaction catalyzed by the branched-chain amino acid transaminase, IlvE. nih.gov The specificity of IlvE for (3R)-3-methyl-2-oxoglutarate and its production of the (2S,3R) product is a testament to the precise control of substrate binding and catalysis.
A study on the biosynthesis of the (2S,3R)-3-methyl glutamate residue in nonribosomal lipopeptides demonstrated that the module 10 A-domain of the CDA peptide synthetase is specific for the (2S,3R)-stereoisomer. nih.gov When the organism was fed synthetic 3-methyl-2-oxoglutarate and (2S,3R)-3-MeGlu, the production of the lipopeptide was restored; however, feeding with (2S,3S)-3-MeGlu did not result in incorporation. nih.gov This provides direct experimental evidence for the high substrate specificity of the enzyme's active site.
The table below summarizes the substrate specificity of the key enzymes involved with this compound.
| Enzyme | Substrate(s) | Product(s) | Observed Specificity |
| GlmT (Methyltransferase) | α-ketoglutarate, S-adenosyl methionine | (3R)-3-methyl-2-oxoglutarate, S-adenosyl homocysteine | Stereospecific methylation of α-ketoglutarate. nih.gov |
| IlvE (Transaminase) | (3R)-3-methyl-2-oxoglutarate, Amino acid donor | (2S,3R)-3-methylglutamate, α-keto acid | Stereospecific transamination to produce the (2S,3R) product. nih.gov |
| CDA peptide synthetase (Module 10 A-domain) | (2S,3R)-3-methylglutamate, ATP | (2S,3R)-3-methylglutamyl-AMP | Highly specific for the (2S,3R) stereoisomer over the (2S,3S) form. nih.gov |
These examples highlight how computational and theoretical investigations, in conjunction with experimental data, can elucidate the molecular basis of substrate specificity for enzymes that recognize and process this compound.
Enzymatic Transformations and Biochemical Mechanism Elucidation of 2r,3s 2 Amino 3 Methylpentanedioic Acid
Substrate Specificity and Kinetic Analysis of Amino Acid-Modifying Enzymes
The interaction of enzymes with (2R,3S)-2-amino-3-methylpentanedioic acid is fundamental to elucidating its biological role. While specific kinetic data for this compound is not extensively documented, insights can be drawn from studies on structurally similar 3-substituted aspartic acid derivatives. Enzymes such as methylaspartate ammonia (B1221849) lyases have demonstrated the ability to act on these types of molecules. exlibrisgroup.com
The potential for this compound to act as an enzyme inhibitor or activator is an area of active investigation. As an analog of proteinogenic amino acids, it could potentially compete with natural substrates for the active sites of various enzymes involved in amino acid metabolism. For instance, aminophosphonate analogs of amino acids are known to act as false substrates or inhibitors for enzymes. mdpi.com Further research is required to determine the specific inhibitory or activatory effects of this compound on purified enzyme systems.
Enzymatic reactions are renowned for their high stereoselectivity, a critical aspect in the synthesis of chiral molecules like this compound. Engineered enzymes, such as methylaspartate ammonia lyases, have been successfully employed in the kinetic resolution and asymmetric synthesis of various 3-substituted aspartic acids. exlibrisgroup.com These enzymes can differentiate between stereoisomers, leading to the production of compounds with high diastereomeric and enantiomeric excess.
A study on engineered methylaspartate ammonia lyases highlighted their efficacy in producing specific stereoisomers of 3-substituted aspartic acids. The data below illustrates the potential for high stereoselectivity in enzymatic synthesis of related compounds.
| Product Stereoisomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| (2S,3S)-3-methylaspartic acid | >98:2 | >99% |
| (2S,3R)-3-methylaspartic acid | >98:2 | >99% |
| (2R,3S)-3-methylaspartic acid | >98:2 | >99% |
| (2R,3R)-3-methylaspartic acid | >98:2 | >99% |
| Table 1: Stereoselective synthesis of 3-methylaspartic acid stereoisomers using engineered methylaspartate ammonia lyases. Data is representative of the potential for high stereoselectivity in the enzymatic synthesis of related 3-substituted aspartic acids. exlibrisgroup.com |
Elucidation of Enzyme-Catalyzed Biotransformation Pathways
Understanding the biotransformation pathways of this compound is key to harnessing its potential in biocatalysis and synthetic biology.
The unique structure of this compound makes it a candidate for novel biocatalytic reactions. While specific pathways for this compound are yet to be fully characterized, research on related non-proteinogenic amino acids provides a framework. For example, the biosynthesis of L-threo-3-Methylaspartate involves the action of glutamate (B1630785) mutase. wikipedia.org The enzymatic synthesis of various 3-substituted aspartic acids has been achieved through the use of engineered methylaspartate ammonia lyases, demonstrating the potential for creating novel amino acid derivatives. exlibrisgroup.com
Non-proteinogenic amino acids are synthesized in various organisms through unique biosynthetic pathways. In some bacteria and archaea, for instance, L-threo-3-methylaspartate is produced and plays a role in carbon metabolism through the methylaspartate cycle. wikipedia.org While the direct biosynthetic pathway of this compound in model organisms has not been detailed, it is plausible that it is synthesized from common metabolic intermediates through the action of specific mutases and aminotransferases, similar to other non-proteinogenic amino acids. The general metabolism of amino acids in microbes can lead to a wide array of products, including biogenic amines through decarboxylation. mdpi.com
Investigation of Metabolic Fates in Isolated Cellular Systems or Model Organisms (excluding human/clinical)
The metabolic fate of this compound in non-human systems is an important area of study to understand its ecological and physiological significance. In microorganisms, amino acids can be incorporated into cellular components or catabolized for energy. mdpi.com The intestinal microbiota, for example, is known to utilize and catabolize various amino acids. mdpi.com The specific metabolic breakdown products of this compound in model organisms are yet to be identified, but it is likely to be deaminated and its carbon skeleton to enter central metabolic pathways, a common fate for many amino acids. nih.govmdpi.com
Catabolic Pathways and Degradation Products
The primary catabolic pathway for this compound is understood through its analogy to its close structural relative, 3-methylaspartic acid. The key enzyme responsible for the degradation of 3-methylaspartate is 3-methylaspartate ammonia-lyase (MAL) (EC 4.3.1.2). nih.gov This enzyme catalyzes the reversible deamination of L-threo-(2S,3S)-3-methylaspartate to mesaconate. researchgate.netnih.gov
Research has shown that MAL is not strictly specific to the (2S,3S) stereoisomer and can also act on other isomers, such as L-erythro-(2S,3R)-3-methylaspartate. researchgate.netnih.gov This suggests that a similar enzymatic deamination is the likely catabolic route for this compound. The reaction proceeds via an α,β-elimination mechanism, where the amino group at the C2 position and a hydrogen atom from the C3 position are removed, resulting in the formation of a double bond.
The primary degradation product of this enzymatic reaction is an unsaturated dicarboxylic acid. Based on the deamination of 3-methylaspartate to mesaconate (methylfumaric acid), the degradation of this compound would yield a corresponding unsaturated derivative.
Table 1: Catabolic Pathway of this compound
| Substrate | Enzyme | Reaction Type | Product |
|---|
This catabolic process is significant in certain bacteria, such as Clostridium tetanomorphum and members of the Enterobacteriaceae family, where it is part of the fermentation pathway for glutamate. nih.govnih.gov
Incorporation into Secondary Metabolites
While the direct incorporation of this compound into secondary metabolites is not extensively documented, a closely related analog, (2R,3S)-3-methylaspartic acid, has been identified as a building block in the biosynthesis of a marine natural product.
The cyclic depsipeptide motuporin (B1229120), isolated from the marine sponge Theonella swinhoei, contains the unusual amino acid (2R,3S)-3-methylaspartic acid. mdpi.com Motuporin is a potent inhibitor of protein phosphatase 1 and exhibits significant cytotoxicity against various cancer cell lines. mdpi.com The presence of this methylated amino acid derivative highlights the role of such non-proteinogenic amino acids in generating structural diversity and potent biological activity in natural products.
The biosynthesis of motuporin and other similar natural products involves non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes are capable of incorporating a wide variety of non-proteinogenic amino acids, including N-methylated and other modified residues, into peptide chains. It is plausible that this compound could be a substrate for similar NRPS systems in other organisms, leading to its incorporation into yet-undiscovered secondary metabolites.
Table 2: Example of a Related Compound in Secondary Metabolite Biosynthesis
| Secondary Metabolite | Organism | Incorporated Amino Acid Analog | Significance |
|---|
Mechanistic Studies of Cofactor Involvement in Enzymatic Reactions
The mechanistic details of the enzymatic transformation of this compound are best understood by examining the well-studied enzyme methylaspartate ammonia-lyase (MAL). MAL belongs to the enolase superfamily, and its catalytic mechanism involves the crucial participation of a divalent metal cation as a cofactor. nih.gov
The catalytic cycle for the deamination of 3-methylaspartate by MAL can be summarized as follows:
Substrate Binding: The substrate, a stereoisomer of 3-methylaspartate, binds to the active site of the enzyme.
Proton Abstraction: A basic amino acid residue in the active site, typically a lysine (B10760008) (e.g., Lys-331 in Clostridium tetanomorphum MAL), abstracts a proton from the C3 carbon of the substrate. researchgate.netnih.gov
Enolate Intermediate Formation: This proton abstraction leads to the formation of an enolate intermediate. nih.govnih.gov
Cofactor Stabilization: A divalent metal cation, most commonly Mg²⁺, is essential for the reaction. It coordinates with the carboxyl groups of the substrate and stabilizes the negative charge that develops on the oxygen atoms of the carboxylate group in the enolate intermediate. nih.govnih.gov Other residues, such as histidine and glutamine, may also contribute to the stabilization of this intermediate. nih.gov
Ammonia Elimination: The enolate intermediate then collapses, resulting in the elimination of the amino group as ammonia from the C2 carbon. researchgate.net
Product Release: The final product, an unsaturated dicarboxylic acid like mesaconate, is released from the active site.
This mechanism, particularly the role of the Mg²⁺ cofactor in stabilizing the enolate intermediate, is a defining feature of the enolase superfamily to which MAL belongs. nih.gov The precise stereospecificity of the enzyme for different isomers of 3-methylaspartate is determined by the specific geometry of the active site and the positioning of the catalytic residues. nih.gov
Table 3: Key Components in the Enzymatic Mechanism of MAL
| Component | Role | Example from C. tetanomorphum MAL |
|---|---|---|
| Substrate | Molecule undergoing deamination | L-threo-(2S,3S)-3-methylaspartate |
| Enzyme | Biological catalyst | Methylaspartate ammonia-lyase (MAL) |
| Cofactor | Essential non-protein chemical compound | Mg²⁺ (Divalent cation) |
| Key Active Site Residues | Amino acids directly involved in catalysis | Lys-331 (as a base), His-194, Gln-329 |
Molecular Recognition and Ligand Binding Studies of 2r,3s 2 Amino 3 Methylpentanedioic Acid
Biophysical Characterization of Protein-(2R,3S)-2-amino-3-methylpentanedioic acid Interactions (in vitro)
To understand the thermodynamics and kinetics of the interaction between (2R,3S)-2-amino-3-methylpentanedioic acid and a target protein, a suite of biophysical techniques would be employed. These methods provide quantitative data on the binding affinity, stoichiometry, and association/dissociation rates.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique would provide a complete thermodynamic profile of the interaction between this compound and its target protein, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the binding event.
Surface Plasmon Resonance (SPR) is an optical technique used to monitor biomolecular interactions in real-time. By immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface, SPR can determine the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Table 1: Hypothetical Data from ITC and SPR Experiments
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) | Value in µM or nM | Value in µM or nM |
| Stoichiometry (n) | Ratio of ligand to protein | Not directly measured |
| Enthalpy (ΔH) | Value in kcal/mol | Not directly measured |
| Entropy (ΔS) | Value in cal/mol·K | Not directly measured |
| Association Rate (ka) | Not directly measured | Value in M-1s-1 |
| Dissociation Rate (kd) | Not directly measured | Value in s-1 |
This table represents the types of data that would be generated from these experiments, not actual experimental results.
Equilibrium Dialysis and Ligand Displacement Assays
Equilibrium dialysis is a classic method for measuring ligand binding. It involves separating a solution of the target protein from a solution of this compound by a semi-permeable membrane that allows the ligand to pass but retains the protein. At equilibrium, the concentration of free ligand on both sides of the membrane is equal, and the amount of bound ligand can be determined.
Ligand displacement assays are competitive binding assays. They would involve using a labeled ligand with known binding characteristics to the target protein. The ability of unlabeled this compound to displace the labeled ligand would be measured, providing an indirect measure of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value.
Receptor and Transporter Binding Assays with Purified Macromolecules (Non-human origin)
To investigate the interaction of this compound with specific receptors and transporters from non-human sources, radioligand binding assays are commonly utilized. These assays use a radiolabeled form of the compound or a competing ligand to quantify binding to purified macromolecules.
Stereoselective Binding Preferences
Given the chiral nature of this compound, a critical aspect of its characterization would be to determine if its binding to a target protein is stereoselective. This would involve comparing its binding affinity to that of its other stereoisomers, such as (2S,3R), (2S,3S), and (2R,3R)-2-amino-3-methylpentanedioic acid. A significant difference in binding affinity between the isomers would indicate a highly specific, three-dimensional interaction with the binding site.
Table 2: Illustrative Stereoselective Binding Data
| Stereoisomer | Binding Affinity (Ki, nM) |
| (2R,3S) | Hypothetical Value |
| (2S,3R) | Hypothetical Value |
| (2S,3S) | Hypothetical Value |
| (2R,3R) | Hypothetical Value |
This table illustrates how data on stereoselective binding would be presented.
Allosteric Modulation Studies
Allosteric modulation occurs when a ligand binds to a site on the protein distinct from the primary (orthosteric) binding site, thereby altering the protein's affinity for its endogenous ligand. Studies would be designed to determine if this compound acts as an allosteric modulator. This could be investigated by measuring its effect on the binding of a known orthosteric ligand. An increase or decrease in the affinity of the orthosteric ligand in the presence of this compound would suggest allosteric modulation.
Structural Basis of Molecular Recognition from Crystallographic and NMR Studies (of complexes, not isolated compound)
To visualize the precise interactions between this compound and its binding partner at an atomic level, structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be indispensable.
X-ray crystallography of a co-crystallized protein-(2R,3S)-2-amino-3-methylpentanedioic acid complex would reveal a three-dimensional electron density map of the binding site. This would allow for the identification of the specific amino acid residues involved in the interaction and the nature of the chemical bonds (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) that stabilize the complex.
NMR spectroscopy, particularly techniques like saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (trNOESY), could be used to identify which parts of this compound are in close proximity to the protein in solution. These studies would provide valuable information about the bound conformation of the ligand and the key functional groups involved in molecular recognition.
In the absence of specific experimental data, the detailed molecular interactions of this compound remain to be elucidated. The application of the aforementioned techniques is essential to progress the understanding of its biological function.
Information regarding this compound is currently unavailable in the public domain.
Following a comprehensive search for scientific literature and data, no specific information was found regarding the molecular recognition and ligand binding studies of the chemical compound this compound. Consequently, it is not possible to provide a detailed analysis of its binding site architecture, the role of specific intermolecular interactions, or principles for the rational design of its analogs as requested.
The search for relevant studies did not yield any results pertaining to the binding properties or structure-activity relationships of this specific molecule. The information available is for structurally related but distinct compounds, which falls outside the scope of the requested article.
Therefore, the content required to populate the specified sections and subsections of the article—namely, the analysis of binding site architecture, the role of intermolecular interactions like hydrogen bonding and π-stacking, and the rational design principles for analogs based on binding data—does not appear to be present in the available scientific literature.
Advanced Analytical and Spectroscopic Methodologies for 2r,3s 2 Amino 3 Methylpentanedioic Acid Research
Chromatographic Techniques for Enantiomeric Separation and Quantification (e.g., LC-MS/MS with chiral derivatization)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive analysis of amino acid enantiomers. researchgate.netnih.gov However, due to the identical physicochemical properties of enantiomers in an achiral environment, direct separation on standard columns is not feasible. nih.gov To overcome this, two primary strategies are employed: the use of chiral stationary phases or pre-column derivatization with a chiral reagent. fujifilm.comspringernature.com The latter approach converts the enantiomers into diastereomers, which possess different physical properties and can be separated on conventional achiral columns, such as octadecylsilane (B103800) (ODS). nih.gov
Development of Chiral Stationary Phases
Chiral Stationary Phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com The development of various CSPs has been crucial for the direct analysis of chiral amino acids. sigmaaldrich.com
Key categories of CSPs used for amino acid separation include:
Pirkle-type Phases: These are based on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and steric hindrance. eijppr.comhplc.eu They are often effective for separating derivatized amino acids. researchgate.net
Polysaccharide-based Phases: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are widely used due to their broad applicability and high enantioselectivity for a diverse range of compounds, including amino acids. eijppr.comresearchgate.net
Macrocyclic Antibiotic Phases: CSPs based on antibiotics like teicoplanin can offer excellent enantioselectivity and chemoselectivity, allowing for the separation of different amino acids and their isomers. nih.gov
Ligand Exchange Phases: These CSPs involve a transition metal ion coated on the stationary phase, which forms diastereomeric complexes with the amino acid enantiomers.
The choice of CSP is critical and depends on the specific amino acid and the analytical conditions. For instance, serially connecting different types of columns (e.g., a chiral and an achiral column) can enhance both chemo- and enantioselectivity, which is vital for resolving isomeric and isobaric amino acids in complex biological samples. ankara.edu.tr
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Typical Application |
|---|---|---|---|
| Pirkle-type | N-3,5-dinitrobenzoyl phenylglycine | π-π interactions, H-bonding, dipole stacking | Derivatized amino acids (e.g., NBD-amino acids) |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Inclusion complexes, H-bonding, steric fit | Broad range of underivatized and derivatized compounds |
| Macrocyclic Antibiotic | Teicoplanin | Inclusion, H-bonding, ionic interactions | Underivatized amino acids, peptides |
| Ligand Exchange | L-proline-copper complex | Formation of ternary metal complexes | Underivatized α-amino acids |
Optimization of Derivatization Strategies for Enhanced Detection
Chiral derivatization is a robust indirect method for enantiomeric analysis. nih.gov This strategy involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard reversed-phase column. fujifilm.comnih.gov Optimization of this process is key to achieving high sensitivity, good chromatographic resolution, and reliable quantification by LC-MS/MS.
Several advanced derivatizing reagents have been developed, moving beyond the classic Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). researchgate.netnih.gov For example, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) has been shown to offer higher sensitivity and better separation for certain amino acids compared to older reagents. nih.gov
The optimization process involves several critical parameters:
Reaction Conditions: Factors such as pH, temperature, reaction time, and reagent concentration must be fine-tuned. For Marfey's reagent, derivatization rates can vary significantly between amino acids, with some requiring overnight incubation for complete reaction. acs.org In contrast, microwave-assisted derivatization can drastically reduce reaction times to under a minute. nih.gov
Reagent Selection: The choice of reagent impacts the hydrophobicity, ionizability, and fragmentation pattern of the resulting diastereomers, all of which affect LC separation and MS detection. fujifilm.comrsc.org Reagents like (R)-BiAC are designed to not only create diastereomers but also to introduce a group that is easily ionized in the mass spectrometer, thereby enhancing sensitivity. fujifilm.com
Sample Preparation: Biological samples often contain interfering substances. A well-designed derivatization and sample cleanup protocol is essential to minimize matrix effects, which can suppress or enhance the analyte signal in the MS source. acs.orgresearchgate.net
| Parameter | Objective | Example Considerations |
|---|---|---|
| Reagent Type | Enhance sensitivity and resolution | Choice between Marfey's reagent, FDLA, BiAC, etc., based on analyte and detection method. nih.govfujifilm.com |
| Reaction Time | Ensure complete and reproducible derivatization | Varies from seconds (microwave-assisted) to hours (conventional heating). nih.govacs.org |
| Reaction pH | Optimize nucleophilic attack of the amino group | Typically alkaline conditions (e.g., sodium bicarbonate buffer). nih.gov |
| Temperature | Control reaction kinetics and minimize side-products | Ranges from room temperature to elevated temperatures (e.g., 40-60°C). nih.gov |
| Quenching | Stop the reaction to ensure consistent results | Addition of an acid to neutralize the basic catalyst. |
High-Resolution Spectroscopic Characterization in Complex Research Matrices
Beyond separation and quantification, advanced spectroscopic methods are vital for elucidating the structural and conformational properties of (2R,3S)-2-amino-3-methylpentanedioic acid, especially its interactions within complex biological or chemical systems.
Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformation of molecules in solution. For a molecule like this compound, NMR can provide detailed insights into its spatial arrangement.
Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to assign proton signals and to measure through-space proximities between atoms, respectively. mdpi.com By analyzing coupling constants (J-values) and NOE contacts, researchers can deduce the preferred conformations of the molecule's carbon backbone and the orientation of its side chains. researchgate.net This information is critical for understanding how the molecule might interact with biological targets such as enzyme active sites or receptors.
Photoelectron Circular Dichroism (PECD) for Chiral Molecule Studies
Photoelectron Circular Dichroism (PECD) is a highly sensitive chiroptical technique that probes the chirality of a molecule in the gas phase. uu.se It measures the asymmetry in the angular distribution of photoelectrons emitted when a chiral molecule is ionized by circularly polarized light. uu.sersc.org The PECD effect is exceptionally sensitive to the molecule's three-dimensional structure, including its conformation and the stereochemistry at its chiral centers. uu.se
While much of the research has focused on simpler proteinogenic amino acids like alanine (B10760859) and proline, the principles are applicable to more complex structures like this compound. uu.sersc.org PECD can provide a unique fingerprint of a specific enantiomer and its conformation. uu.se Recent advancements have extended PECD to the aqueous phase, opening the door to studying chiral molecules in more biologically relevant environments. rsc.orgrsc.orgarxiv.org This technique could potentially be used to investigate how the solvation shell around a chiral molecule is influenced by its structure. rsc.orgarxiv.org
Advanced Mass Spectrometry for Metabolomic Profiling in Model Systems
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov Advanced mass spectrometry, particularly high-resolution instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is a cornerstone of this field due to its high sensitivity, speed, and mass accuracy. nih.govthermofisher.com
In the context of this compound research, these techniques can be used for metabolomic profiling in model systems (e.g., cell cultures or biological fluids) to understand its metabolic context. researchgate.net By combining a separation technique like LC or capillary electrophoresis (CE) with high-resolution MS, researchers can detect and quantify this specific amino acid within a complex mixture of thousands of other metabolites. nih.govnih.gov Targeted MS approaches, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), use tandem mass spectrometry (MS/MS) to achieve highly specific and sensitive quantification of known compounds, even at very low concentrations in complex matrices. thermofisher.comresearchgate.net This allows for precise tracking of the compound's levels in response to various stimuli or in different physiological states. researchgate.net
Development of Novel Biosensors and Detection Probes for Research Applications
The quest for real-time, selective, and sensitive detection of specific amino acid stereoisomers has spurred the development of innovative biosensors and detection probes. While research directly targeting this compound is still emerging, the principles established for other chiral amino acids provide a strong foundation for the design of analogous detection systems.
Electrochemical Biosensors: A prominent approach in chiral amino acid detection involves the use of electrochemical biosensors. These devices often employ stereospecific enzymes, such as D-amino acid oxidase (DAAO) or L-amino acid oxidase, immobilized on an electrode surface. nih.govnih.gov The enzymatic reaction with the target enantiomer produces a measurable electrical signal, allowing for its quantification. For this compound, a hypothetical biosensor could utilize an engineered enzyme with specific affinity for the L- or D-configuration at the alpha-carbon. The high selectivity of such enzymes ensures that the sensor responds only to the target enantiomer, even in the presence of other isomers. nih.gov
Fluorescent Probes: Another promising avenue is the development of fluorescent detection probes. These are typically small organic molecules, such as those based on BODIPY (boron-dipyrromethene), that exhibit a change in their fluorescent properties upon binding to a specific analyte. biorxiv.org Researchers have successfully created fluorescent probes that can distinguish between different proteinogenic amino acids. biorxiv.org The design of a probe specific for this compound would involve tailoring the probe's structure to create a binding pocket that is sterically and electronically complementary to the target molecule. This would enable researchers to visualize the presence and concentration of the compound in various research samples.
Non-Ribosomal Peptide Synthetase (NRPS) Domains: Nature provides its own highly specific molecular recognition tools in the form of non-ribosomal peptide synthetase (NRPS) adenylation (A) domains. These enzymatic domains are responsible for recognizing and activating specific amino acids for incorporation into peptides. Notably, some NRPS systems have been identified that recognize 3-methylglutamic acid, highlighting the potential for adapting these domains into biosensor components for the detection of this compound.
| Sensor Type | Principle of Operation | Potential Application for this compound | Key Advantages |
| Electrochemical Biosensor | Enzymatic oxidation of the target amino acid, leading to a measurable current. | Development of a sensor with an engineered oxidase specific to the D- or L-form. | High sensitivity and selectivity, real-time analysis. |
| Fluorescent Probe | Change in fluorescence upon binding of the target molecule to a specific dye. | Synthesis of a probe with a binding site tailored for this compound. | Enables visualization and quantification in complex biological matrices. |
| NRPS-based Sensor | Utilization of the specific binding affinity of NRPS A-domains for the target amino acid. | Engineering a sensor that incorporates the A-domain known to recognize 3-methylglutamic acid. | High specificity based on natural biological recognition. |
Resistive Pulse Sensing for Chiral Discrimination in Research Samples
Resistive pulse sensing (RPS), a technique that measures changes in ionic current as individual particles pass through a nanopore, has emerged as a powerful tool for single-molecule analysis. nih.gov Its application to the chiral discrimination of amino acids is a particularly exciting area of research, offering a label-free method for distinguishing between stereoisomers. nih.gov
The fundamental principle of RPS relies on the unique electrical signature generated by a molecule as it translocates through or transiently blocks a nanopore. nih.gov This signature is influenced by the molecule's size, shape, and charge. For chiral molecules like amino acids, subtle differences in their three-dimensional structure can lead to distinct interactions with the nanopore, resulting in measurable differences in the blockade current and duration. researchgate.net
Proof-of-Concept for Chiral Amino Acid Discrimination: Recent studies have demonstrated the feasibility of using RPS for chiral analysis. One innovative approach involves utilizing the differential crystallization of metal-amino acid complexes. nih.govrsc.orgrsc.org In this method, a solution containing the amino acid of interest is mixed with a metal ion solution within a micropipette. The size of the resulting crystals has been shown to depend on the enantiomeric excess of the amino acid sample. Enantiopure solutions tend to form larger crystals compared to racemic mixtures. These size differences can then be detected by RPS as the crystals pass through the pipette's orifice, with larger crystals producing larger and longer-lasting current blockades. nih.govrsc.orgrsc.org This technique has been successfully applied to distinguish between racemic and enantiopure solutions of cystine and aspartate, providing a strong proof-of-concept for its application to other chiral amino acids, including this compound. nih.gov
Nanopore Sensing for Isomer Discrimination: Protein nanopores, with their precisely defined structures, can be engineered to create specific recognition sites for target molecules. By modifying the amino acid residues within the nanopore, it is possible to enhance the differential interactions with enantiomers, thereby amplifying the differences in their electrical signatures. researchgate.net This approach holds significant promise for the development of highly sensitive and selective sensors for the direct analysis of this compound and its stereoisomers in research samples.
| Technique | Principle of Chiral Discrimination | Potential for this compound | Research Findings for Other Amino Acids |
| Resistive Pulse Sensing with Metal-Amino Acid Crystallization | Differences in the size of metal-amino acid crystals formed from racemic vs. enantiopure solutions lead to distinct resistive pulse signals. nih.govrsc.orgrsc.org | Could be adapted by selecting an appropriate metal ion that forms differential crystals with the stereoisomers of 3-methylpentanedioic acid. | Successfully discriminated between racemic and L-only solutions of cystine and aspartate. nih.gov |
| Nanopore Sensing | Subtle differences in the size, shape, and charge of stereoisomers cause distinct interactions with the nanopore, leading to unique electrical blockade signatures. researchgate.net | Engineering a nanopore with a recognition site tailored to the specific stereochemistry of this compound. | Demonstrated discrimination of chiral amino acids and even positional isomers within peptides. researchgate.net |
Applications As a Biochemical Probe and Chemical Biology Tool
Utilization in Affinity Chromatography for Purification of Binding Partners
Affinity chromatography is a powerful technique for isolating specific biomolecules from complex mixtures based on highly selective binding interactions. Amino acids, when immobilized on a solid support, can serve as effective ligands for the purification of proteins that recognize them, such as enzymes, receptors, and transporters. While direct evidence for the use of (2R,3S)-2-amino-3-methylpentanedioic acid in affinity chromatography is not extensively documented, the principles of this technique support its potential application.
Drawing a parallel, glutathione (B108866), a tripeptide containing a glutamic acid residue, is widely used in affinity chromatography. Glutathione-agarose resins are routinely employed to purify glutathione S-transferases (GSTs) and other glutathione-dependent proteins. sigmaaldrich.com This demonstrates the feasibility of using glutamate-like structures as affinity ligands.
The unique stereochemistry and methylation of this compound could be exploited to isolate binding partners with high specificity. For instance, it could be used to purify enzymes for which it is a substrate or inhibitor, or receptors that bind glutamate (B1630785) analogues. The compound can be chemically coupled to a solid matrix, such as agarose (B213101) beads, through its amino or carboxyl groups. This functionalized resin can then be used to selectively capture interacting proteins from a cell lysate or other biological sample. The bound proteins can subsequently be eluted by changing the buffer conditions, such as pH or ionic strength, or by adding a competing ligand.
Table 1: Potential Binding Partners for this compound in Affinity Chromatography
| Potential Protein Target | Rationale for Interaction | Potential Elution Strategy |
| Glutamate Receptors | Structural similarity to L-glutamic acid. nih.gov | High concentration of L-glutamic acid or the target compound. |
| Glutamate-metabolizing Enzymes | Potential substrate or inhibitor. nih.govnih.gov | Change in pH or ionic strength; addition of a known substrate/inhibitor. |
| Amino Acid Transporters | Recognition of the amino acid scaffold. | High salt concentration or a competitive substrate. |
Incorporation into Synthetic Peptides and Peptidomimetics for Structural and Functional Studies
The incorporation of non-natural amino acids into peptides is a widely used strategy to create novel structures with enhanced properties, such as increased stability, altered conformation, and modified biological activity. The (2R,3S)-3-methylglutamic acid stereoisomer has been identified as a component of the lipopeptide antibiotic daptomycin (B549167), highlighting its biological relevance and utility in peptide structures. nih.govnih.gov
The synthesis of derivatives of related compounds, such as (2R,3S)-3-amino-2-piperidineacetic acid, for use as conformational constraints in peptides has been reported. csic.esresearchgate.net This suggests that this compound could similarly be used to introduce specific structural features into peptides. The methyl group can impose steric constraints, influencing the peptide backbone's folding and leading to more defined secondary structures. This can be particularly useful in the design of peptidomimetics that mimic the bioactive conformation of a natural peptide, but with improved pharmacological properties.
Furthermore, the glutamic acid side chain offers a handle for further chemical modification, allowing for the introduction of labels, cross-linkers, or other functional groups. A novel glutamic acid analog has been designed and synthesized for the preparation of high-affinity peptide macrocycles that bind to the polo-like kinase 1 polo-box domain. mit.edunih.gov This work underscores the potential of modified glutamic acid residues in developing targeted therapeutics.
Table 2: Examples of Peptides and Peptidomimetics Containing Glutamic Acid Analogs
| Compound | Glutamic Acid Analog | Application/Significance | Reference |
| Daptomycin | L-3-methylglutamic acid | Antibacterial agent | nih.govnih.gov |
| Plk1 PBD-binding macrocycle | Novel glutamic acid analog | High-affinity ligand for a cancer target | mit.edunih.gov |
Application in In Vitro Enzymatic Assays and Reaction Monitoring
As a structural analog of L-glutamic acid, this compound can be a valuable tool in in vitro enzymatic assays to study the function of glutamate-metabolizing enzymes. nih.govnih.gov It can be used as a potential substrate to determine the substrate specificity of an enzyme or as an inhibitor to probe the active site and mechanism of catalysis.
For example, enzymes such as glutamate dehydrogenase, which catalyzes the oxidative deamination of glutamate, or various aminotransferases that utilize glutamate as an amino group donor, could be tested for their activity with this compound. nih.govmdpi.com The presence of the methyl group could significantly affect the binding affinity and turnover rate compared to the natural substrate, providing insights into the enzyme's active site topology and substrate recognition requirements.
Moreover, this compound can be used in competitive binding assays to identify and characterize inhibitors of glutamate-metabolizing enzymes. nih.govnih.gov In such an assay, the ability of a test compound to displace this compound from the enzyme's active site would be measured, providing a means to screen for novel drug candidates. The development of concise methods for glutamate analysis using online enzymatic reactions further facilitates the monitoring of such assays. amuzainc.com
Development of Isotope-Labeled Tracers for Pathway Elucidation in Cell-Free Systems
Isotope-labeled amino acids are indispensable tools for tracing metabolic pathways and quantifying metabolic fluxes. nih.govyoutube.comyoutube.com The synthesis of isotope-labeled (e.g., with ¹³C, ¹⁵N, or ²H) this compound would enable its use as a tracer to study glutamate metabolism in detail. medchemexpress.com
Cell-free systems, which are open biochemical systems derived from cellular extracts, provide a controlled environment for studying metabolic pathways without the complexities of a living cell. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net In such a system, an isotope-labeled version of this compound could be introduced, and its conversion to downstream metabolites could be monitored by mass spectrometry or NMR spectroscopy. nih.govresearchgate.net This would allow for the unambiguous identification of the enzymes that act on this compound and the elucidation of the metabolic pathways in which it participates.
Furthermore, cell-free protein synthesis (CFPS) systems offer the possibility of incorporating non-canonical amino acids, such as this compound, into proteins. nih.govnih.govresearchgate.net By using an isotope-labeled version of the amino acid, the newly synthesized protein would also be isotopically labeled. This would facilitate its detection and quantification and could be used to study protein structure and dynamics by NMR. The development of synthetic routes to ¹³C methyl-labeled amino acids and their incorporation into proteins in mammalian cells has been demonstrated, paving the way for similar applications with the target compound. rsc.orgisotope.com
Future Research Directions and Emerging Avenues for 2r,3s 2 Amino 3 Methylpentanedioic Acid
Integration with Systems Biology and Omics Technologies (e.g., Metabolomics in model organisms)
The integration of systems biology and "omics" technologies, particularly metabolomics, presents a powerful approach to unravel the biological significance of (2R,3S)-2-amino-3-methylpentanedioic acid. By introducing this compound into model organisms, researchers can observe its effects on the organism's metabolic network. Environmental metabolomics, which studies the impact of various factors on organisms, often employs model organisms like Daphnia magna, the earthworm Eisenia fetida, and the plant Nicotiana tabacum to profile amino acids using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.gov These analytical platforms can provide robust and comparable quantitative data on amino acid profiles, helping to understand the metabolic perturbations caused by the introduction of an unconventional amino acid. nih.gov
| Technology | Application in Studying this compound | Potential Findings |
| Metabolomics | Profiling of metabolites in model organisms after exposure to the compound. | Identification of metabolic pathways affected by the compound, potential enzymatic targets, and downstream biological effects. |
| Proteomics | Analysis of protein expression changes in response to the compound. | Revealing proteins that interact with or are regulated by the compound, providing clues to its mechanism of action. |
| Transcriptomics | Studying changes in gene expression levels. | Understanding the genetic regulatory networks that respond to the presence of the compound. |
Innovations in Stereoselective Synthesis for Unconventional Amino Acid Architectures
The development of novel and efficient methods for the synthesis of unnatural amino acids is crucial for advancing their study. researchgate.netbioascent.com Recent breakthroughs in synthetic chemistry offer promising avenues for producing this compound and other complex amino acid structures with high precision.
A significant challenge in synthesizing unnatural amino acids is achieving the desired stereochemistry. bioascent.com Innovations in stereoselective synthesis, such as the Matteson homologation of boronic esters, provide a highly stereoselective route to complex α-amino acids. uni-saarland.de This method allows for the introduction of various functional groups with precise control over the stereochemistry. uni-saarland.de Additionally, chemoenzymatic methods, which combine chemical synthesis with the high selectivity of enzymes, are gaining traction for producing chiral compounds. nih.gov The use of enzymes can lead to increased activity, selectivity, and stability in synthetic processes. nih.gov
Recent advancements also include a new chemical process that simplifies the creation of "unnatural" amino acids by employing a PLP enzyme in an unconventional way, offering greater control over the molecular architecture. pitt.edu Such methods are critical for producing enantiomerically pure compounds like this compound for detailed biological evaluation.
Exploration of Uncharted Enzymatic Pathways and Biocatalytic Potential
The biosynthesis of 3-methylglutamic acid is known to occur in certain biological systems, such as in the production of the antibiotic daptomycin (B549167) by Streptomyces roseosporus. wikipedia.org The nonribosomal peptide synthetase (NRPS) machinery in this organism incorporates L-3-methylglutamic acid into the daptomycin structure. wikipedia.org However, the specific enzymatic pathways leading to the (2R,3S) stereoisomer are not well-defined.
Future research could focus on genome mining of various microorganisms to identify novel enzymes involved in the biosynthesis of methylated amino acids. Biocatalytic approaches offer a "greener" alternative to traditional chemical synthesis for producing chiral amino acids. manchester.ac.uk The discovery and engineering of enzymes like amino acid dehydrogenases and transaminases could enable the sustainable production of this compound. nih.govnih.gov For instance, the enzymatic synthesis of N-methylglutamic acid has been demonstrated using enzymes from Pseudomonas. nih.gov Exploring the substrate specificity of such enzymes could reveal pathways for producing various methylated glutamic acid isomers.
| Research Area | Approach | Potential Outcome |
| Genome Mining | Searching microbial genomes for genes homologous to known amino acid modifying enzymes. | Discovery of novel enzymes and biosynthetic pathways for this compound. |
| Enzyme Engineering | Modifying the active sites of existing enzymes to alter their substrate specificity and stereoselectivity. | Creation of tailored biocatalysts for the efficient and specific synthesis of the target compound. |
| Metabolic Engineering | Introducing and optimizing biosynthetic pathways in microbial hosts. | Development of cell factories for the sustainable production of this compound. |
Advanced Computational Methodologies for Predicting Amino Acid-Biomacromolecule Interactions
Computational methods are becoming increasingly powerful in predicting how small molecules like amino acids interact with proteins and other biomacromolecules. nih.govmdpi.com These approaches can provide valuable insights into the potential biological targets and functions of this compound.
Methodologies like the Pepspec application of the Rosetta molecular modeling package can predict the amino acid preferences of peptide-binding domains. nih.gov By understanding these preferences, researchers can hypothesize which proteins might interact with this unconventional amino acid. Furthermore, the amino acid composition (AAC) of proteins can be used as a feature to predict protein-protein interactions, suggesting that the presence of an unusual amino acid could influence these interactions. plos.orguaeu.ac.ae Machine learning algorithms, such as random forests and graph neural networks, are also being employed to predict protein-protein interactions based on sequence information. oup.com
These computational tools can guide experimental work by identifying high-probability binding partners, thus accelerating the discovery of the biological role of this compound.
Development of Next-Generation Analytical Platforms for Chiral Amino Acid Research
The precise analysis of chiral amino acids in complex biological samples is a significant challenge that requires advanced analytical techniques. mdpi.com The development of next-generation analytical platforms is essential for furthering research into compounds like this compound.
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are powerful tools for amino acid analysis. vaia.comfujifilm.com For chiral separations, several strategies are employed:
Chiral Chromatography : This direct method uses a chiral stationary phase to separate enantiomers. chemistrytalk.org
Chiral Derivatization : This indirect method involves reacting the amino acids with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. nih.govnih.gov
Recent advances focus on improving the resolution and sensitivity of these methods. mdpi.com The development of new chiral stationary phases and derivatization reagents is a key area of research. mdpi.comnih.gov Furthermore, the integration of automation and real-time monitoring capabilities into analytical platforms is becoming increasingly important for high-throughput analysis in biopharmaceutical production and metabolomics research. researchgate.netnih.gov These advanced platforms will be crucial for accurately detecting and quantifying this compound in various biological contexts.
Q & A
Q. What are the key considerations for designing an efficient synthetic route for (2R,3S)-2-amino-3-methylpentanedioic acid?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example:
- Step 1 : Use DCC (dicyclohexylcarbodiimide)-mediated coupling to form peptide bonds between protected amino acid precursors .
- Step 2 : Catalytic hydrogenation (e.g., Pd/C under H₂) for deprotection of amine groups .
- Step 3 : Chiral resolution via HPLC or enzymatic methods to isolate the (2R,3S) stereoisomer .
Critical parameters include solvent choice (e.g., methanol for solubility), temperature control to avoid racemization, and purity of intermediates.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR coupling constants to determine vicinal proton relationships (e.g., values for stereospecific coupling) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
- Chiral Chromatography : Compare retention times with enantiopure standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Systematic SAR Studies : Synthesize analogs with systematic variations (e.g., methyl group position, stereochemistry) and test in standardized assays (e.g., enzyme inhibition, cellular uptake) .
- Meta-Analysis : Cross-reference bioactivity datasets from multiple sources (e.g., PubChem, RCSB PDB) to identify trends or outliers .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
Q. What strategies are effective for studying the metabolic stability of this compound in vivo?
- Methodological Answer :
- Isotope Labeling : Incorporate - or -labels at the methyl or amino group for tracking via LC-MS/MS .
- Liver Microsome Assays : Incubate the compound with human or rodent microsomes to identify phase I/II metabolites .
- Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in animal models using validated bioanalytical methods .
Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step of the synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables like temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .
- Alternative Coupling Reagents : Compare DCC with EDC/NHS or HATU for improved efficiency and reduced side reactions .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
